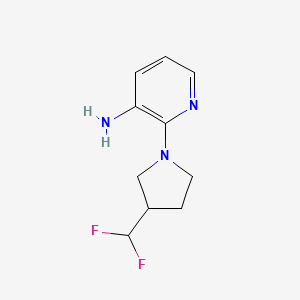

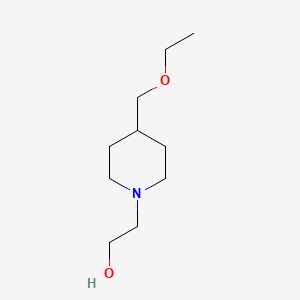

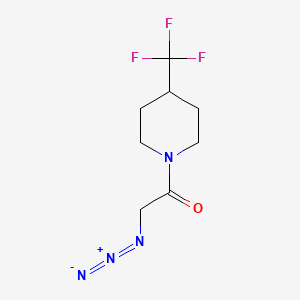

![molecular formula C12H14ClN3O B1476771 6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane CAS No. 2098122-53-1](/img/structure/B1476771.png)

6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Overview

Description

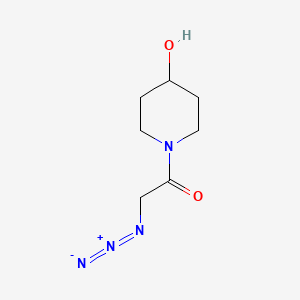

6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane (also known as 6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane or CCCP) is an organic compound that is widely used in scientific research. It has been studied in numerous fields, including pharmacology, biochemistry, and biotechnology, and has been used in laboratory experiments to study a variety of biological processes.

Scientific Research Applications

Bridged Bicyclic Morpholines as Building Blocks

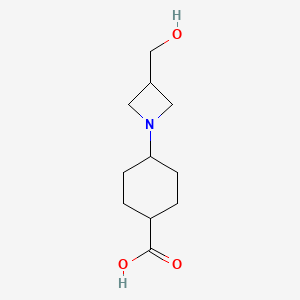

3-Oxa-6-azabicyclo[3.1.1]heptane is recognized as an important building block in medicinal chemistry research. Its significance stems from its structural characteristics, acting as a morpholine isostere. Notably, this compound is achiral and shares similar lipophilic properties with morpholine, based on the cLogP of a derived analogue. The synthesis of this compound, specifically the tosylate salt form, has been achieved through a sequence that utilizes cost-effective starting materials and straightforward chemical processes (Walker et al., 2012).

Derivative Synthesis and Cyclopropane Transformation

Research has also focused on the synthesis of functionalized azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. This process involves the preparation of dihalo compounds and their subsequent transformation under specific conditions. The reaction of these compounds with different aldehydes and ketones under reductive amination conditions has been explored, revealing the potential for creating a variety of nitrogen-containing ring-expanded products (Chen et al., 2017).

Synthesis of Azabicyclo[3.1.1]heptane Derivatives

Another avenue of research involves the development of azabicyclo[3.2.0]heptane derivatives as analogues of γ-aminobutyric acid. A key step in this synthesis is a sensitized, intermolecular [2+2] photocycloaddition, leading to the production of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives. This process offers a novel approach to synthesizing these bicyclic analogues (Petz & Wanner, 2013).

Mn(III)-mediated Annulation for Azaheterocycle Synthesis

The use of Mn(III)-mediated formal [3+3]-annulation with vinyl azides and cyclopropanols is another innovative method. This technique enables the construction of azaheterocycles, including pyridines, δ-lactams, and azabicyclo frameworks. It initiates through a radical addition of β-carbonyl radicals to vinyl azides, forming iminyl radicals that cyclize with intramolecular carbonyl groups. This methodology has been applied successfully to synthesize complex structures, demonstrating its versatility in creating intricate molecular architectures (Wang et al., 2011).

Mechanism of Action

The compound also contains a bicyclo[3.1.1]heptane structure, which is found in many bioactive natural products and drug candidates . This structure is known to be a privileged scaffold in drug discovery, meaning it is a recurrent motif in biologically active compounds .

The compound’s mode of action, like many drugs, would likely involve interaction with a specific biological target, leading to a change in the target’s activity. This could affect various biochemical pathways, leading to downstream effects at the cellular and organismal levels .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would determine its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its interaction with its target, and its overall efficacy .

properties

IUPAC Name |

6-(6-chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-10-4-11(15-12(14-10)7-1-2-7)16-8-3-9(16)6-17-5-8/h4,7-9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJWOENKGXHGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)N3C4CC3COC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

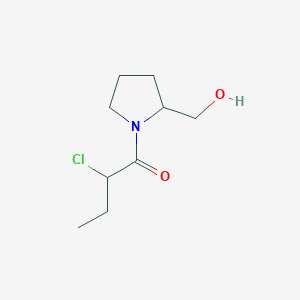

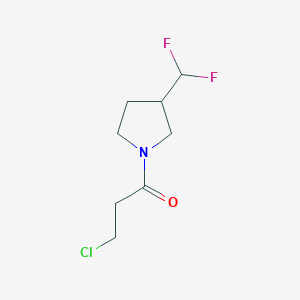

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)